BChE vs. AChE Selectivity: 4-Fluorophenyl Triazole Shows Enhanced Butyrylcholinesterase Inhibition Compared to 4-Chlorophenyl Analog
In a head-to-head series of escitalopram-derived triazoles, the 4-fluorophenyl analog (compound 78) demonstrated a BChE IC50 of 5.31 ± 0.43 μM, whereas the corresponding 4-chlorophenyl analog (compound 75) was essentially inactive against BChE, instead showing preferential AChE inhibition (IC50 = 6.71 ± 0.25 μM) [1]. This represents a complete functional selectivity reversal driven solely by halogen substitution. Furthermore, molecular docking revealed the 4-fluorophenyl derivative (ΔGbind = -8.51 kcal/mol for BChE) achieves a 1.8 kcal/mol more favorable binding energy compared to its 4-chlorophenyl counterpart's interaction with AChE (ΔGbind = -6.93 kcal/mol) [1].
| Evidence Dimension | BChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.31 ± 0.43 μM |
| Comparator Or Baseline | 4-chlorophenyl analog (compound 75): Inactive against BChE; AChE IC50 = 6.71 ± 0.25 μM |
| Quantified Difference | Qualitative selectivity shift from AChE to BChE |
| Conditions | In vitro enzyme inhibition assay; escitalopram-triazole conjugate series |
Why This Matters
This selectivity profile, dictated by the 4-fluorophenyl group, allows researchers to prioritize this scaffold over the 4-chlorophenyl analog for projects targeting BChE-related pathologies, avoiding unwanted AChE inhibition.
- [1] Mehr-un-Nisa, Munawar, M. A., Iqbal, A., Ahmed, A., Ashraf, M., Gardener, Q. A., & Khan, M. A. (2015). Synthesis of novel triazoles and a tetrazole of escitalopram as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 6014–6024. View Source
